molecular formula C13H16ClNO3 B2357709 2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide CAS No. 2411194-06-2

2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide

Cat. No.: B2357709
CAS No.: 2411194-06-2
M. Wt: 269.73
InChI Key: PNRMPCSRVMTFNH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

2-chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2)6-10(16)8-4-3-5-9(12(8)18-13)15-11(17)7-14/h3-5,10,16H,6-7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRMPCSRVMTFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC=C2)NC(=O)CCl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide typically involves the reaction of 4-hydroxy-2,2-dimethyl-3,4-dihydrochromene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-Chloro-N-(4-oxo-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide.

    Reduction: Formation of N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxyl and chloro groups in the compound’s structure may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide
  • 2-Chloro-N-(4-hydroxy-3,5-dimethylphenyl)acetamide
  • 2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrobenzofuran-8-yl)acetamide

Uniqueness

2-Chloro-N-(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)acetamide is unique due to the presence of the chromene ring system, which imparts distinct chemical and biological properties

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